molecular formula C17H17F3N2O2 B6179763 methyl(nitroso){3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amine CAS No. 150494-06-7

methyl(nitroso){3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amine

Cat. No.: B6179763
CAS No.: 150494-06-7
M. Wt: 338.32 g/mol
InChI Key: AMFPKCLSNGLBNR-UHFFFAOYSA-N
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Description

N-Nitroso Fluoxetine is a derivative of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. N-Nitroso Fluoxetine is of particular interest due to its potential genotoxic properties, which have implications for both pharmaceutical safety and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitroso Fluoxetine can be synthesized through the nitrosation of fluoxetine. This process typically involves the reaction of fluoxetine with nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions must be carefully controlled to ensure the formation of the N-nitroso compound without significant degradation of the fluoxetine molecule .

Industrial Production Methods

Industrial production of N-Nitroso Fluoxetine would follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The process would also include rigorous purification steps to isolate the N-Nitroso Fluoxetine from any by-products or unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso Fluoxetine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could regenerate fluoxetine .

Scientific Research Applications

N-Nitroso Fluoxetine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-Nitroso Rasagiline
  • N-Nitroso Dabigatran
  • N-Nitroso Valsartan

Uniqueness

N-Nitroso Fluoxetine is unique due to its derivation from fluoxetine, a widely used antidepressant. This connection makes it particularly relevant for studies on the safety of fluoxetine and its metabolites. Additionally, its genotoxic properties set it apart from other nitrosamines, highlighting the need for careful monitoring and regulation .

Properties

IUPAC Name

N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]nitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-22(21-23)12-11-16(13-5-3-2-4-6-13)24-15-9-7-14(8-10-15)17(18,19)20/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFPKCLSNGLBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150494-06-7
Record name N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous Amide
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